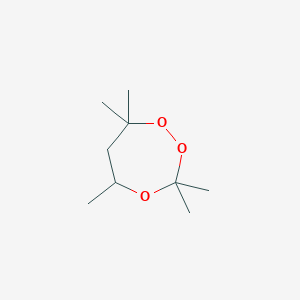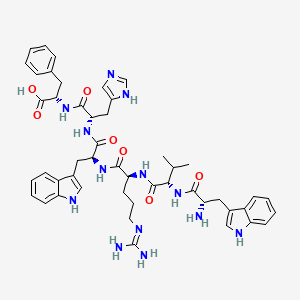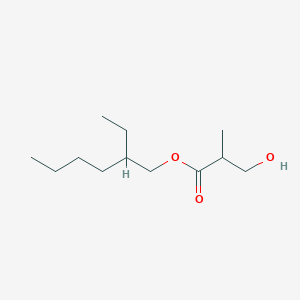
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane is an organic peroxide compound known for its use in polymer crosslinking. It is a monofunctional peroxide that is typically found in liquid form. This compound is utilized in various industrial applications, particularly in the crosslinking of natural and synthetic rubbers, as well as polyolefins .
Análisis De Reacciones Químicas
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane undergoes various chemical reactions, primarily involving oxidation and crosslinking. As an organic peroxide, it is used to initiate free radical reactions, which are essential in the crosslinking process. Common reagents and conditions for these reactions include high temperatures and the presence of specific catalysts to facilitate the formation of crosslinked polymers. The major products formed from these reactions are crosslinked rubber and polyolefin materials .
Aplicaciones Científicas De Investigación
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane has several scientific research applications, particularly in the fields of chemistry and materials science. It is extensively used in the crosslinking of natural and synthetic rubbers, which enhances the mechanical properties and durability of these materials. Additionally, it is employed in the production of polyethylene pipes and tubes, where its crosslinking properties improve the thermal and chemical resistance of the final products .
Mecanismo De Acción
The mechanism of action of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane involves the generation of free radicals upon decomposition. These free radicals initiate the crosslinking process by reacting with polymer chains, forming covalent bonds between them. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved in this process are primarily the polymer chains that undergo crosslinking .
Comparación Con Compuestos Similares
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane can be compared with other organic peroxides used in polymer crosslinking, such as dicumyl peroxide and benzoyl peroxide. While all these compounds serve as crosslinking agents, this compound is unique due to its specific molecular structure, which provides distinct advantages in terms of processing temperatures and crosslinking efficiency. Similar compounds include:
- Dicumyl peroxide
- Benzoyl peroxide
- 1,2,4-Trioxepane derivatives
Propiedades
Número CAS |
215877-64-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3,3,5,7,7-pentamethyl-1,2,4-trioxepane |
InChI |
InChI=1S/C9H18O3/c1-7-6-8(2,3)11-12-9(4,5)10-7/h7H,6H2,1-5H3 |
Clave InChI |
DALNRYLBTOJSOH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OOC(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)


![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)


![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)


